molecular formula C8H10OS2 B14391646 2,6-Bis(methylsulfanyl)phenol CAS No. 90033-57-1

2,6-Bis(methylsulfanyl)phenol

Cat. No.: B14391646
CAS No.: 90033-57-1
M. Wt: 186.3 g/mol
InChI Key: XTFWJPDPOBWEFE-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylsulfanyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorophenol with sodium methylthiolate under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar nucleophilic aromatic substitution process. The reaction conditions are optimized to ensure high yield and purity of the product. This involves the use of high-purity reagents, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group and the methylsulfanyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Commonly used in the production of plastics and resins.

    Bisphenol S: An alternative to Bisphenol A with similar applications.

    Bisphenol F: Used in the production of epoxy resins.

Uniqueness

2,6-Bis(methylsulfanyl)phenol is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties compared to other bisphenols.

Properties

CAS No.

90033-57-1

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)phenol

InChI

InChI=1S/C8H10OS2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3

InChI Key

XTFWJPDPOBWEFE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)SC)O

Origin of Product

United States

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